molecular formula C14H17ClN2 B14486896 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride CAS No. 65197-51-5

9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride

Cat. No.: B14486896
CAS No.: 65197-51-5
M. Wt: 248.75 g/mol
InChI Key: VCOJKGYXUNCMTM-UHFFFAOYSA-N
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Description

9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is a chemical compound known for its significant role as a cholinesterase inhibitor. This compound is commonly used in pharmacological studies due to its ability to inhibit the enzyme acetylcholinesterase, which is crucial in the breakdown of the neurotransmitter acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction proceeds through a series of steps including cyclization and reduction to form the acridine ring structure . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include various substituted acridines, which can have different functional groups attached to the acridine ring, enhancing their pharmacological properties .

Scientific Research Applications

9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is the reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, it also inhibits butyrylcholinesterase and blocks sodium and potassium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards cholinesterases. Its ability to block multiple enzyme pathways makes it a versatile compound in pharmacological research .

Properties

CAS No.

65197-51-5

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

10-methyl-1,2,3,4-tetrahydroacridin-10-ium-9-amine;chloride

InChI

InChI=1S/C14H16N2.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2,4,6,8,15H,3,5,7,9H2,1H3;1H

InChI Key

VCOJKGYXUNCMTM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2CCCCC2=C(C3=CC=CC=C31)N.[Cl-]

Origin of Product

United States

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